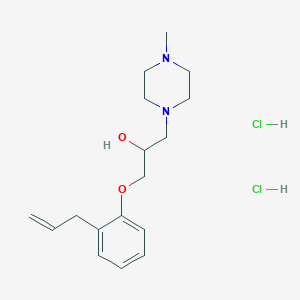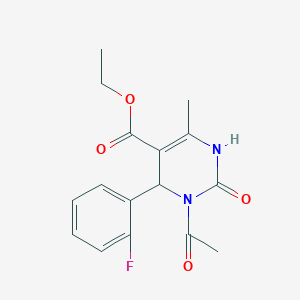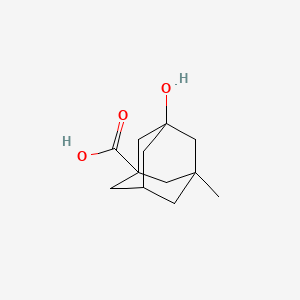
1-(2-allylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-allylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and has a molecular weight of 345.27 g/mol.
作用機序
The mechanism of action of 1-(2-allylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride involves its binding to the 5-HT1A receptor, which results in the inhibition of the receptor's activity. This leads to the modulation of various physiological processes that are regulated by the receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-allylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride have been extensively studied. It has been found to have a significant impact on the regulation of mood, anxiety, and pain perception. It has also been shown to have potential applications in the treatment of various psychiatric disorders such as depression and anxiety.
実験室実験の利点と制限
One of the major advantages of 1-(2-allylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride is its potency as a pharmacological tool. It has been found to be highly selective for the 5-HT1A receptor, which makes it an ideal candidate for studying the receptor's function. However, one of the major limitations of the compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions that can be explored in the study of 1-(2-allylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride. One area of research is the development of new compounds that can selectively target the 5-HT1A receptor with fewer side effects. Another area of research is the investigation of the compound's potential applications in the treatment of various psychiatric disorders. Additionally, the compound can be used as a tool to study the role of the 5-HT1A receptor in various physiological processes.
In conclusion, 1-(2-allylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potency as a pharmacological tool and its potential applications in the treatment of various psychiatric disorders make it an important compound for future research.
合成法
The synthesis of 1-(2-allylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride involves the reaction between 1-(2-allylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol and hydrochloric acid. The reaction takes place under controlled conditions, and the resulting product is purified using various techniques such as recrystallization and column chromatography.
科学的研究の応用
1-(2-allylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has been extensively studied for its potential applications in scientific research. One of the major areas of research is its use as a pharmacological tool to investigate the role of various receptors in the human body. It has been found to be a potent antagonist of the 5-HT1A receptor, which is involved in the regulation of various physiological processes such as mood, anxiety, and pain perception.
特性
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.2ClH/c1-3-6-15-7-4-5-8-17(15)21-14-16(20)13-19-11-9-18(2)10-12-19;;/h3-5,7-8,16,20H,1,6,9-14H2,2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHNFZUSWDFPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COC2=CC=CC=C2CC=C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenothiazin-7-yl acetate](/img/structure/B4980128.png)
![1-[2-(allyloxy)benzyl]-4-ethylpiperazine](/img/structure/B4980136.png)


![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B4980157.png)
![butyl [(anilinocarbonyl)oxy]propylcarbamate](/img/structure/B4980165.png)

![(1H-benzimidazol-2-ylmethyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4980183.png)

![ethyl [4-({[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}amino)phenyl]acetate](/img/structure/B4980202.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B4980206.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4980214.png)

![ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B4980252.png)